1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine 1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17519384
InChI: InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2
SMILES:
Molecular Formula: C7H7BrN4S
Molecular Weight: 259.13 g/mol

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17519384

Molecular Formula: C7H7BrN4S

Molecular Weight: 259.13 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C7H7BrN4S
Molecular Weight 259.13 g/mol
IUPAC Name 1-[(5-bromothiophen-2-yl)methyl]triazol-4-amine
Standard InChI InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2
Standard InChI Key WILPKTWYSCQTJT-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1)Br)CN2C=C(N=N2)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The molecule consists of two primary heterocyclic components:

  • A 5-bromothiophene ring, where the bromine atom occupies the 5-position relative to the sulfur atom.

  • A 1H-1,2,3-triazol-4-amine group linked to the thiophene via a methylene (-CH₂-) bridge.

The IUPAC name—1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine—reflects this connectivity. Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₇BrN₄S
Molecular Weight259.13 g/mol
SMILESC1=C(SC=C1Br)CN2C=C(N=N2)N
InChIKeyFJRURZIHDAWXHZ-UHFFFAOYSA-N
CAS NumberNot formally assigned

The bromine atom introduces steric and electronic effects, influencing the compound’s reactivity and intermolecular interactions. The triazole ring’s amine group at position 4 enhances polarity, facilitating solubility in polar solvents like dimethyl sulfoxide (DMSO).

Crystallographic and Spectroscopic Data

While no direct crystallographic data for this specific compound exists in the literature, analogous structures, such as 5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, provide insights into expected packing motifs. X-ray diffraction studies of related compounds reveal planar triazole rings and dihedral angles of ~75° between the thiophene and triazole planes .

Key spectroscopic features:

  • ¹H NMR: Signals near δ 7.2–7.4 ppm correspond to thiophene protons, while the methylene bridge (–CH₂–) resonates at δ 4.8–5.1 ppm. The triazole protons appear as singlets at δ 7.9–8.2 ppm.

  • ¹³C NMR: The brominated thiophene carbon (C-5) shows a distinct shift to ~125 ppm due to the electronegative bromine atom .

  • IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹), C–Br (560 cm⁻¹), and C=N (1600 cm⁻¹) are characteristic.

Synthetic Methodologies

Route 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthesis involves a Huisgen 1,3-dipolar cycloaddition between:

  • 5-Bromo-2-(prop-2-yn-1-yl)thiophene: Prepared via Sonogashira coupling of 5-bromo-2-iodothiophene with propargyl alcohol.

  • Sodium azide and ammonium chloride: To generate the triazole ring.

Reaction conditions:

  • Catalyst: CuI (10 mol%)

  • Solvent: Tetrahydrofuran (THF)/H₂O (3:1)

  • Temperature: 60°C, 12 hours

  • Yield: 68–72% .

Route 2: Nucleophilic Substitution

An alternative approach involves alkylation of 1H-1,2,3-triazol-4-amine with 5-bromo-2-(bromomethyl)thiophene:

  • 5-Bromo-2-(bromomethyl)thiophene: Synthesized by bromination of 2-methylthiophene followed by N-bromosuccinimide (NBS) treatment.

  • Coupling: Conducted in anhydrous dimethylformamide (DMF) with K₂CO₃ as a base.

Optimization challenges:

  • Competing elimination reactions necessitate strict temperature control (<40°C).

  • Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields 55–60% product .

Characterization and Analytical Techniques

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ at 260.02, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

X-ray Diffraction (Hypothetical Analysis)

Though no crystal structure is reported for this compound, analogous molecules exhibit:

  • Space group: P1̅ (triclinic)

  • Unit cell parameters: a = 7.5–8.0 Å, b = 11.1–11.5 Å, c = 16.4–16.8 Å .

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